(-)-Anthrabenzoxocinone

Overview

Description

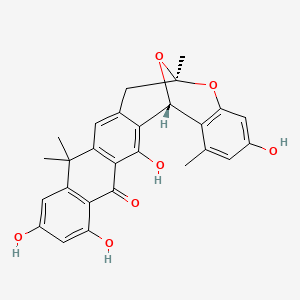

(-)-Anthrabenzoxocinone is a naturally occurring compound belonging to the class of anthraquinones. It is characterized by its complex polycyclic structure, which includes fused benzene and oxocinone rings. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Anthrabenzoxocinone typically involves multiple steps, starting from simpler aromatic precursors. One common synthetic route includes the cyclization of a suitably substituted anthraquinone derivative under acidic or basic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Anthrabenzoxocinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield hydroquinone derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated anthraquinone derivatives.

Scientific Research Applications

(-)-Anthrabenzoxocinone has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (-)-Anthrabenzoxocinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species, which cause cellular damage and death.

Comparison with Similar Compounds

Emodin: Another anthraquinone derivative with similar biological activities.

Chrysophanol: Known for its anti-inflammatory and anticancer properties.

Aloe-emodin: Exhibits strong antimicrobial and anticancer effects.

Uniqueness of (-)-Anthrabenzoxocinone: this compound stands out due to its unique polycyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name |

(1S,17S)-3,7,9,21-tetrahydroxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3/t25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUGEFRGUDVHQH-XNMGPUDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@@H]3C4=C(C5=C(C=C4C[C@@](O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

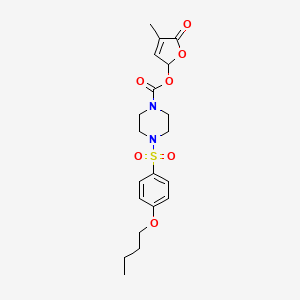

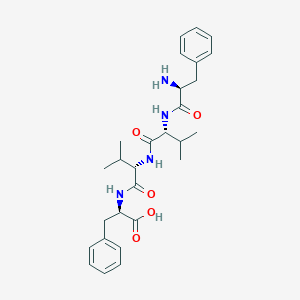

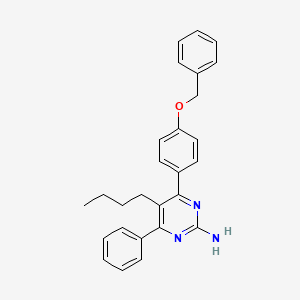

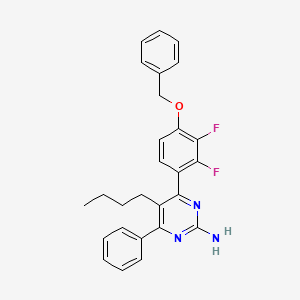

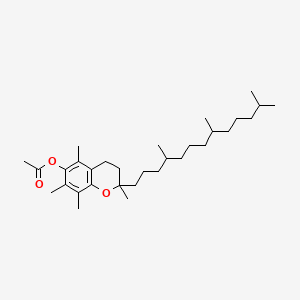

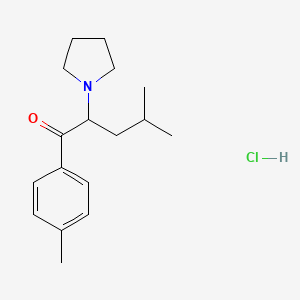

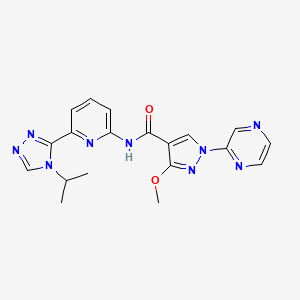

Feasible Synthetic Routes

Q1: What is the mechanism of action of (-)-Anthrabenzoxocinone as an antibacterial agent?

A1: this compound targets the bacterial enzyme FabF, which is essential for fatty acid synthesis. [, ] By inhibiting FabF, this compound disrupts bacterial cell membrane formation, ultimately leading to cell death. [] This mechanism makes this compound particularly effective against resistant strains. []

Q2: What is the chemical structure of this compound?

A2: this compound is a hexacyclic aromatic ketone. [] It possesses a unique phenyldimethylanthrone framework, featuring four aromatic rings, including a rare angular benzene ring. [] The absolute configuration of this compound and other members of the anthrabenzoxocinone family has been determined. []

Q3: Can the structure of this compound be modified to improve its activity?

A3: Yes, research has shown that modifying the structure of this compound can significantly impact its antimicrobial activity. [] For instance, introducing halogen modifications at various positions of the this compound scaffold and methylation of diverse substrates using promiscuous halogenase and methyltransferase enzymes led to the creation of 14 novel analogues. [] This highlights the potential for further structural optimization to enhance its potency and efficacy.

Q4: Are there any known natural derivatives of this compound?

A4: Yes, several natural derivatives of this compound exist, including zunyimycins A, B, and C, which are chloroanthrabenzoxocinones. [] These derivatives also exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and Enterococci. [] The discovery of these natural derivatives highlights the potential for exploring the chemical diversity within this class of compounds for enhanced antibacterial properties.

Q5: What is the biosynthetic pathway of this compound?

A5: The biosynthesis of this compound involves a cluster of genes, referred to as the abx gene cluster. [, ] This cluster encodes various enzymes involved in the assembly and modification of the this compound molecule. [, ] Among these enzymes, a methyltransferase (Abx(+)M/Abx(-)M/FasT) and an unusual aromatase/cyclase (ARO/CYC, Abx(+)D/Abx(-)D/FasL) are crucial for forming the phenyldimethylanthrone framework. [] Notably, the abx gene cluster also plays a role in the biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ), a precursor and signal molecule of quinolone. []

Q6: What are the potential applications of this compound beyond antibacterial therapy?

A6: Beyond its antibacterial activity, this compound and its enantiomer (+)-Anthrabenzoxocinone have shown potential as Liver X receptor (LXR) ligands. [] LXR agonists are being explored for their potential in treating diseases such as atherosclerosis and diabetes due to their role in cholesterol homeostasis and lipid metabolism. [] Additionally, (+)-Anthrabenzoxocinone has demonstrated an ability to inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cancer cell growth and survival, suggesting potential applications in cancer therapy. []

Q7: How can researchers access resources and infrastructure to further investigate this compound?

A7: The research on this compound highlights the importance of collaboration and resource sharing within the scientific community. Establishing accessible databases of microbial extracts and genome sequences, along with standardized protocols for compound isolation, characterization, and activity testing, can significantly accelerate research progress. [, , ] Sharing research findings through publications and presentations at scientific conferences further promotes collaboration and knowledge dissemination. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)